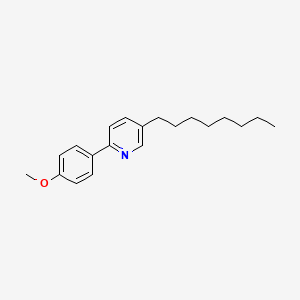

2-(4-Methoxyphenyl)-5-octylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-5-octylpyridine is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Methoxyphenyl)-5-octylpyridine is being investigated for its potential as a therapeutic agent. Its structure suggests interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, particularly in models of lung cancer. Its mechanism appears to involve the modulation of apoptotic pathways, making it a promising candidate for further investigation in oncology .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in animal models, indicating its utility in treating inflammatory diseases .

Pharmacology

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Research suggests that the compound may exhibit neuroprotective properties, potentially beneficial for neurodegenerative diseases like Alzheimer's .

- Analgesic Properties : Studies indicate that it may modulate pain pathways, providing insights into its use as an analgesic .

Biological Research

The compound serves as a tool for understanding cellular mechanisms and pathways:

- Cellular Assays : It is utilized in various biological assays to evaluate its effects on cellular processes, such as neurotransmitter release and cell viability .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-methylpiperidin-4-yl)carboxamide | Lacks methoxy group | Reduced anti-inflammatory effects |

| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine | Chlorine substitution | Enhanced potency in certain assays |

| N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine | Fluorine substitution | Increased receptor binding affinity |

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Anticancer Effects : In vitro studies using A549 lung adenocarcinoma cells demonstrated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent .

- Neuropharmacological Assessment : In experimental models, the compound enhanced neurotransmitter release, indicating possible applications in treating neurodegenerative conditions .

Eigenschaften

CAS-Nummer |

111336-25-5 |

|---|---|

Molekularformel |

C20H27NO |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

2-(4-methoxyphenyl)-5-octylpyridine |

InChI |

InChI=1S/C20H27NO/c1-3-4-5-6-7-8-9-17-10-15-20(21-16-17)18-11-13-19(22-2)14-12-18/h10-16H,3-9H2,1-2H3 |

InChI-Schlüssel |

HEFJYQPXMXQXSJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.